molecular formula C6H13I B3344076 2-Iodo-2,3-dimethylbutane CAS No. 594-59-2

2-Iodo-2,3-dimethylbutane

Cat. No.: B3344076
CAS No.: 594-59-2
M. Wt: 212.07 g/mol
InChI Key: PRNFUXYRTWHXNG-UHFFFAOYSA-N
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Description

2-Iodo-2,3-dimethylbutane is an organic compound with the molecular formula C₆H₁₃I. It is a branched alkane with an iodine atom attached to the second carbon of a butane chain that also has two methyl groups attached to the second and third carbons. This compound is known for its use in organic synthesis and various chemical reactions due to the presence of the iodine atom, which acts as a good leaving group in substitution and elimination reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-2,3-dimethylbutane can be synthesized through the iodination of 2,3-dimethylbutane. One common method involves the reaction of 2,3-dimethylbutane with iodine (I₂) in the presence of a catalyst such as red phosphorus or under ultraviolet light. The reaction typically proceeds as follows:

C₆H₁₄+I₂C₆H₁₃I+HI\text{C₆H₁₄} + \text{I₂} \rightarrow \text{C₆H₁₃I} + \text{HI} C₆H₁₄+I₂→C₆H₁₃I+HI

The reaction conditions often include a solvent like carbon tetrachloride (CCl₄) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-2,3-dimethylbutane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or alkoxide (RO⁻) ions.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Major Products

Scientific Research Applications

2-Iodo-2,3-dimethylbutane is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-iodo-2,3-dimethylbutane in chemical reactions primarily involves the iodine atom acting as a leaving group. In nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the iodine atom is removed along with a hydrogen atom from an adjacent carbon, resulting in the formation of a double bond (alkene). The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2,3-dimethylbutane: Similar structure but with a bromine atom instead of iodine. It undergoes similar substitution and elimination reactions but with different reactivity due to the difference in leaving group ability.

    2-Chloro-2,3-dimethylbutane: Contains a chlorine atom. It is less reactive in substitution and elimination reactions compared to the iodine and bromine analogs.

    2-Fluoro-2,3-dimethylbutane: Contains a fluorine atom.

Uniqueness

2-Iodo-2,3-dimethylbutane is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine, chlorine, and fluorine. This makes it more reactive in both nucleophilic substitution and elimination reactions, allowing for more efficient and selective transformations in organic synthesis .

Properties

IUPAC Name

2-iodo-2,3-dimethylbutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13I/c1-5(2)6(3,4)7/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNFUXYRTWHXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336817
Record name 2-Iodo-2,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-59-2
Record name 2-Iodo-2,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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